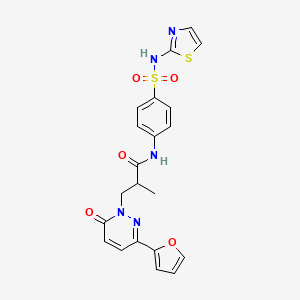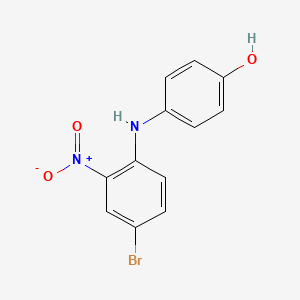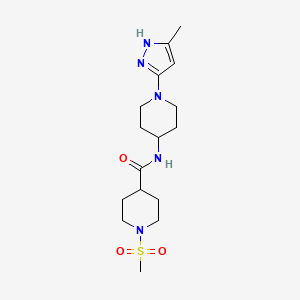
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H27N5O3S and its molecular weight is 369.48. The purity is usually 95%.
BenchChem offers high-quality N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction and Receptor Binding
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide and its structural analogs have been studied extensively for their interaction with the CB1 cannabinoid receptor. Using AM1 molecular orbital method and conformational analysis, distinct conformations around the pyrazole C3 substituent were identified, offering insights into the energetic stability of these conformers. This research aids in understanding the molecular interaction of these compounds with the CB1 receptor, suggesting the dominance of the N1 aromatic ring moiety in steric binding interactions. Such studies are foundational for the development of pharmacophore models and contribute to the field of drug design by elucidating the molecular basis of receptor-ligand interactions (Shim et al., 2002).
Synthesis and Characterization
The synthesis of N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide and related compounds involves intricate chemical processes, showcasing the compound's utility in chemical research. Studies focusing on the synthesis and characterization of these compounds highlight their potential as heterocyclic amino acids and building blocks for further chemical synthesis. Such research provides valuable methodologies for the synthesis of complex molecules, contributing to advancements in organic chemistry and medicinal chemistry (Matulevičiūtė et al., 2021).
Structure-Activity Relationships
Research on the structure-activity relationships (SAR) of pyrazole derivatives, including N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, has been instrumental in identifying structural requirements for potent and selective activity at cannabinoid receptors. These studies are critical for the design of compounds with enhanced efficacy and selectivity, providing insights into the molecular features necessary for binding and activity at specific receptors. This knowledge is essential for the development of new therapeutic agents with improved pharmacological profiles (Lan et al., 1999).
In Vivo and In Vitro Evaluations
The compounds derived from N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide have been evaluated in various in vivo and in vitro studies to assess their pharmacological properties. These evaluations are crucial for understanding the therapeutic potential of these compounds, including their effects on specific receptors and biological pathways. Such research is foundational for the advancement of drug development, providing essential data on the efficacy, mechanism of action, and potential therapeutic applications of new compounds (Gatley et al., 1996).
Propriétés
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3S/c1-12-11-15(19-18-12)20-7-5-14(6-8-20)17-16(22)13-3-9-21(10-4-13)25(2,23)24/h11,13-14H,3-10H2,1-2H3,(H,17,22)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCDTZKWTPHWNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine-4-carboxylate hydrochloride](/img/structure/B2590313.png)

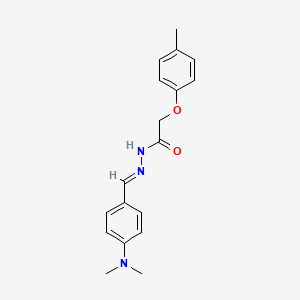
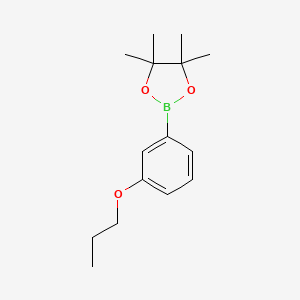
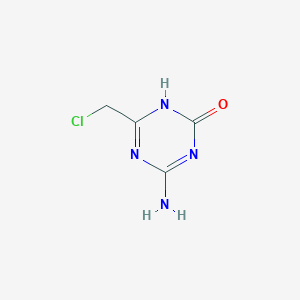
![6-oxo-2-propyl-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2590322.png)
![4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]butanamide](/img/structure/B2590323.png)
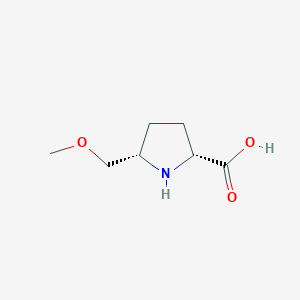

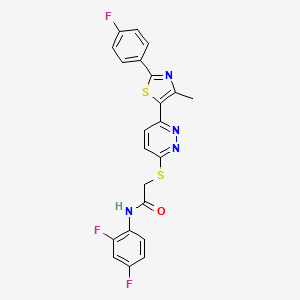
![2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide](/img/no-structure.png)

